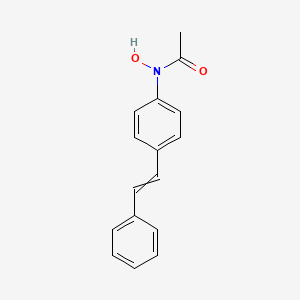
N-Hydroxy-4-acetylaminostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-4-acetylaminostilbene, also known as this compound, is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
N-Hydroxy-4-acetylaminostilbene is synthesized from 4-acetylaminostilbene through hydroxylation. The compound possesses a hydroxylamine functional group, which is crucial for its biological activity. Its structural formula can be represented as follows:C15H15NOThe presence of the hydroxylamine group enhances its reactivity, making it an important substrate for various biochemical reactions.
Carcinogenicity Studies
This compound has been extensively studied for its carcinogenic properties. Research indicates that it acts as a potent mammary carcinogen in animal models, exhibiting higher carcinogenic activity than its parent amide compound . The compound is metabolized in vivo to form reactive intermediates that can bind to DNA, leading to mutagenic effects.
Inhibition Studies
Recent studies have demonstrated that this compound acts as a mechanism-based inactivator of certain enzymes involved in drug metabolism. Specifically, it has been shown to irreversibly inhibit hamster hepatic N,N-acetyltransferase activity . This inhibition is significant as it may alter the metabolism of other drugs and xenobiotics in the liver.
Antitumor Activity
While primarily known for its carcinogenic properties, there is emerging evidence suggesting potential antitumor activity under specific conditions. Investigations into structure-activity relationships have indicated that modifications to the N-hydroxy group can enhance or reduce cytotoxic effects against various cancer cell lines .
Study on Carcinogenicity
A pivotal study published in Nature demonstrated that N-hydroxy derivatives of 4-acetylaminobiphenyl were more carcinogenic than their parent compounds when administered to rats. The study highlighted the increased incidence of mammary tumors and other malignancies associated with this compound .
In Vitro Metabolism Study
Research conducted on the metabolism of this compound revealed significant insights into its bioactivation pathways. The study utilized liver microsomes from rats to explore how this compound is transformed into reactive species capable of forming DNA adducts, thus linking metabolic activation to its carcinogenic potential .
Data Summary
Análisis De Reacciones Químicas
Mechanism-Based Enzyme Inactivation
N-OH-AAS acts as a potent mechanism-based inactivator of hepatic acetyltransferases (N,N-AT). Key findings include:
-
Irreversible Inhibition : In hamster hepatic N,N-AT, N-OH-AAS causes irreversible inactivation through covalent modification of the enzyme’s active site .
-
Cysteine Insensitivity : Unlike other hydroxamic acid analogues (e.g., N-hydroxy-4-acetylaminobiphenyl), the inactivation by N-OH-AAS is not mitigated by cysteine, suggesting the reactive intermediate remains enzyme-bound rather than diffusing freely .
-
Kinetic Efficiency : Comparative studies rank N-OH-AAS as the most effective inactivator among structurally related compounds, with a reactivity order:
N OH AAS>N OH AABP>N OH AAP(where AABP = acetylaminobiphenyl; AAP = acetylaminophenanthrene) .
Reactivity with Nucleic Acids
N-OH-AAS forms covalent adducts with RNA and DNA, a critical pathway in its mutagenic potential:
RNA Adduct Formation
-
Substrate Specificity : The glucuronide metabolite of N-OH-AAS reacts preferentially with polyadenylate (poly-A) and polyguanylate (poly-G), with minimal interaction with polyuridylate or polycytidylate .
-
Adduct Structure : Adducts involve alkylation at the N2/N3 positions of guanine or adenine bases, confirmed via mass spectrometry.
DNA Interaction
-
Metabolic Activation : N-OH-AAS requires enzymatic activation (e.g., sulfotransferases) to form reactive electrophiles that alkylate DNA.
-
Adduct Quantification : Studies using 14C-labeled N-OH-AAS demonstrate dose-dependent DNA binding in mammalian cell lines.
Electrophilic Reactivity and Adduct Profiles
The compound’s stilbene backbone and hydroxamic acid group drive its electrophilic behavior:
Comparative Reactivity with Analogues
N-OH-AAS exhibits distinct reactivity compared to structurally similar compounds:
Metabolic Pathways and Reactive Intermediates
-
Glucuronidation : Conjugation with glucuronic acid enhances solubility but retains reactivity, enabling transport to target tissues .
-
Nitrenium Ion Formation : Oxidative metabolism generates a nitrenium ion (Ar N+), which directly alkylates nucleophilic DNA bases.
Structural Determinants of Reactivity
The trans-stilbene configuration and N-hydroxyacetamide group are critical for reactivity:
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
N-hydroxy-N-[4-(2-phenylethenyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO2/c1-13(18)17(19)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12,19H,1H3 |
Clave InChI |
RWXNJPBIVZZSQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O |
Sinónimos |
N-hydroxy-4-acetylaminostilbene N-hydroxy-AAS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















